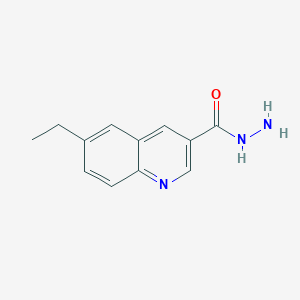

6-Ethylquinoline-3-carbohydrazide

Description

Contextualization of Quinoline (B57606) Carbohydrazides in Heterocyclic Chemistry Research

Quinoline, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif in numerous natural and synthetic compounds. nih.govrsc.org The introduction of a carbohydrazide (B1668358) group (-CONHNH2) to the quinoline core gives rise to quinoline carbohydrazides, a class of compounds that has garnered substantial attention for its pharmacological properties. ontosight.ai This functional group is a key pharmacophore that can participate in various hydrogen bonding interactions, a critical factor in the binding of molecules to biological targets.

The carbohydrazide moiety is often used as a linker to introduce other chemical functionalities, leading to the synthesis of diverse derivatives such as hydrazones, pyrazoles, and oxadiazoles. anjs.edu.iq These modifications can significantly influence the biological activity of the parent molecule, allowing for the fine-tuning of its properties. Research in this area is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.

Significance of 6-Ethylquinoline-3-carbohydrazide as a Research Scaffold

While the broader class of quinoline carbohydrazides is well-studied, this compound presents a specific and valuable scaffold for chemical synthesis and drug discovery. The ethyl group at the 6-position of the quinoline ring can influence the molecule's lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

The true significance of this compound lies in its role as a versatile starting material. The carbohydrazide functional group at the 3-position is highly reactive and serves as a handle for a multitude of chemical transformations. For instance, it can readily undergo condensation reactions with various aldehydes and ketones to form a wide range of Schiff bases (hydrazones). This modular approach allows chemists to systematically modify the structure and explore the structure-activity relationships (SAR) of the resulting compounds. The development of new synthetic methodologies is crucial for accessing novel and diverse chemical structures. mdpi.com

The synthesis of derivatives from this scaffold is a common strategy in medicinal chemistry. For example, the reaction of a carbohydrazide with an appropriate aldehyde can lead to the formation of compounds with potential antitubercular or antimicrobial activities. researchgate.netnih.gov The ability to generate a library of derivatives from a single, well-defined starting material like this compound is a powerful tool in the search for new drug candidates.

Overview of Prior Academic Investigations on Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, with a long history of academic and industrial research. nih.govekb.eg Quinoline derivatives have been investigated for a wide spectrum of biological activities, including:

Anticancer: Many quinoline-based compounds have shown potent anticancer activity by targeting various cellular pathways, such as inhibiting cell proliferation and inducing apoptosis. rsc.orgontosight.aiorientjchem.org Some derivatives act as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK). ekb.egnih.gov

Antimicrobial: The quinoline core is a feature of many antibacterial and antifungal agents. researchgate.netresearchgate.net Research has focused on developing new quinoline derivatives to combat drug-resistant strains of bacteria. nih.gov

Antiviral: Certain quinoline derivatives have demonstrated activity against various viruses, including HIV-1 and viruses from the Flaviviridae family. ontosight.airesearchgate.net

Antimalarial: Quinoline-containing compounds, such as chloroquine (B1663885) and quinine, have been pivotal in the treatment of malaria. rsc.org

Antioxidant: Some quinoline derivatives have been studied for their ability to scavenge free radicals and protect against oxidative stress. nih.govresearchgate.net

Antitubercular: Researchers have explored quinoline derivatives as potential agents against Mycobacterium tuberculosis. researchgate.net

These investigations have highlighted the versatility of the quinoline scaffold and the potential for developing a wide range of therapeutic agents. The continuous exploration of new derivatives, including those based on the this compound scaffold, is essential for advancing the field of medicinal chemistry.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Chloroquine |

| Quinine |

Interactive Data Table: Properties of Selected Quinoline Derivatives

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

6-ethylquinoline-3-carbohydrazide |

InChI |

InChI=1S/C12H13N3O/c1-2-8-3-4-11-9(5-8)6-10(7-14-11)12(16)15-13/h3-7H,2,13H2,1H3,(H,15,16) |

InChI Key |

ZZFQGWDLZLMBSN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC(=CN=C2C=C1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Ethylquinoline 3 Carbohydrazide

Direct Synthesis Approaches to 6-Ethylquinoline-3-carbohydrazide

The formation of the carbohydrazide (B1668358) functional group is a critical step in the synthesis of the title compound. This is typically achieved through direct or multi-step pathways.

The most direct and common method for synthesizing carbohydrazides is the reaction of a corresponding ester precursor with a hydrazine (B178648) derivative, most frequently hydrazine hydrate (B1144303). This nucleophilic acyl substitution reaction involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester.

The general reaction is as follows: Ethyl 6-ethylquinoline-3-carboxylate + Hydrazine Hydrate → this compound + Ethanol (B145695)

This transformation is typically carried out by refluxing the ethyl ester with an excess of hydrazine hydrate in a suitable solvent, commonly ethanol. uobaghdad.edu.iqresearchgate.net The reaction proceeds to completion, driven by the formation of the stable carbohydrazide. For instance, the synthesis of various quinoline-3-carbohydrazides has been successfully achieved by converting the corresponding ethyl or methyl esters using hydrazine hydrate in solvents like methanol (B129727) or ethanol. uobaghdad.edu.iqnih.gov

While this method is straightforward, challenges can arise. A notable issue in similar reactions, such as the synthesis of 2-oxo-2H-chromene-3-carbohydrazide from its ethyl ester, is the potential for ring-opening and side-product formation. nih.govresearchgate.net In that specific case, salicylaldehyde (B1680747) azine and malonohydrazide were identified as significant byproducts, complicating the isolation of the desired hydrazide. nih.govresearchgate.netdoaj.org Careful control of reaction conditions is therefore essential to favor the formation of the intended carbohydrazide product.

| Precursor Ester | Reagent | Product | Reference |

| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Hydrazine Hydrate | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) | nih.gov |

| Ethyl 2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Hydrazine Hydrate | 2-Oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | researchgate.net |

| 3-[4-chloro phenyl ) sulfonyl ] propanoate | Hydrazine Hydrate | 3-(4-chlorophenylsulfonyl)propanehydrazide | uobaghdad.edu.iq |

The synthesis of the key precursor, ethyl 6-ethylquinoline-3-carboxylate, is itself a multi-step process that relies on established methods for constructing the quinoline (B57606) ring system. Classic quinoline syntheses like the Friedländer, Pfitzinger, or Combes reactions are often employed.

For example, a substituted 2-aminoaryl ketone or aldehyde can be condensed with a compound containing an active methylene (B1212753) group, such as an ethyl acetoacetate (B1235776) derivative, to form the quinoline ring. In the context of this compound, this would likely involve a starting material like 4-ethylaniline, which undergoes several transformations to build the heterocyclic system.

More contemporary approaches may involve one-pot, multi-component reactions. For instance, a facile three-step, one-pot synthesis has been developed for (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives starting from ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate, demonstrating a modern pathway to substituted quinoline-3-carboxylates. nih.gov Similarly, the synthesis of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives showcases a strategy where the quinoline core is first assembled and then functionalized at the 6-position. nih.gov

Green Chemistry Principles in the Synthesis of Quinoline Carbohydrazides

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. The synthesis of quinoline carbohydrazides has benefited from the application of green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net

Key green approaches include:

Use of Green Solvents: Researchers have utilized recyclable solvents like polyethylene (B3416737) glycol (PEG) 400 and aqueous solvent systems such as ethanol/water to minimize the use of volatile organic compounds. scielo.brnih.gov PEG 400 has been shown to be an effective and reusable medium for the synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives. scielo.br

Solvent-Free Conditions: The use of nanocatalysts, such as zinc oxide nanoparticles (NF-ZnO), has enabled the synthesis of substituted quinolines via the Friedländer condensation under solvent-free conditions, significantly reducing waste. acs.orgnih.gov

| Green Strategy | Example Application | Key Advantage | Reference |

| Green Solvent | Synthesis of N-(quinoline-3-ylmethylene)benzohydrazide in PEG 400 | Recyclable and effective solvent | scielo.br |

| Aqueous Media | Synthesis of quinoline carbohydrazide derivatives in ethanol/water (1:1) | Reduced use of organic solvents | nih.gov |

| Nanocatalysis | Friedländer condensation using ZnO nanoparticles under solvent-free conditions | High efficiency, no solvent waste | acs.orgnih.gov |

| Multi-Component Reaction | One-pot synthesis of quinoline carbohydrazides from anilines, dimedone, etc. | High atom economy, reduced waste and time | nih.govresearchgate.net |

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves systematically adjusting parameters such as solvent, catalyst, temperature, and reaction time.

Studies on the synthesis of related heterocyclic compounds provide a framework for this optimization. For example, in the synthesis of N-fused heterocyclic carbohydrazides, various solvents and the presence or absence of a catalyst like piperidine (B6355638) were evaluated. researchgate.net It was found that refluxing in ethanol without a catalyst provided a 60% yield, and the addition of piperidine did not significantly alter the efficiency. researchgate.net In other syntheses, the choice of solvent (polar vs. non-polar) has been shown to control whether the reaction is under kinetic or thermodynamic control, affecting the final product structure.

For nanocatalyzed quinoline syntheses, parameters such as catalyst loading and temperature are fine-tuned. For instance, the synthesis of polysubstituted quinolines using a specific nanocatalyst found optimal conditions to be a 20 mg catalyst load at 90 °C under solvent-free circumstances, achieving high yields in short reaction times. nih.gov A similar optimization for the synthesis of this compound would likely involve screening various solvents, adjusting the molar ratio of hydrazine hydrate, and evaluating different temperature profiles to achieve the highest possible yield.

Synthetic Challenges and Innovative Solutions in this compound Preparation

Another significant challenge is the often multi-step nature of the synthesis of the quinoline precursor, which can be resource-intensive and lead to cumulative yield losses. researchgate.net

Innovative solutions have been developed to address these issues:

One-Pot Procedures: To overcome the drawbacks of multi-step syntheses, one-pot reactions have been designed. These strategies, which combine multiple transformations in a single flask, improve efficiency and reduce waste. nih.gov

Advanced Catalysis: The development of novel catalysts, including nanocatalysts and various Lewis acids, provides pathways to higher yields and selectivity under milder conditions. acs.orgnih.gov These catalysts can activate specific reaction sites, guiding the transformation toward the desired product and away from side reactions.

Spectroscopic and Structural Elucidation of 6 Ethylquinoline 3 Carbohydrazide

Vibrational Spectroscopy Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

No experimental FT-IR data for 6-Ethylquinoline-3-carbohydrazide has been found in the public domain.

Raman Spectroscopic Studies

No experimental Raman spectroscopy data for this compound has been found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

No experimental ¹H NMR data for this compound has been found in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

No experimental ¹³C NMR data for this compound has been found in the public domain.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No experimental UV-Vis absorption data for this compound has been found in the public domain.

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry would confirm the molecular weight and provide insights into its structure through characteristic fragmentation patterns.

The fragmentation of the quinoline (B57606) core often involves the loss of small, stable molecules. chempap.org For the parent quinoline molecule, a common fragmentation pathway is the expulsion of a molecule of hydrogen cyanide (HCN), leading to a significant fragment ion. chempap.org The presence of substituents on the quinoline ring, such as the ethyl group at the 6-position and the carbohydrazide (B1668358) group at the 3-position, introduces additional fragmentation pathways.

The ethyl group can be lost as an ethyl radical (•CH2CH3), resulting in a fragment ion at [M - 29]+. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the quinoline ring, is a common fragmentation for alkyl-substituted aromatic systems.

The carbohydrazide side chain (-CONHNH2) is also susceptible to fragmentation. Cleavage of the amide bond can occur, leading to the loss of the hydrazide moiety (•NHNH2) or related fragments. The fragmentation patterns of compounds containing a hydrazide-hydrazone moiety are known to be influenced by their structure. researchgate.net

A plausible fragmentation pattern for this compound would involve a combination of these processes. The relative abundance of the fragment ions would depend on their stability. A proposed fragmentation scheme is outlined in the table below.

Interactive Data Table: Proposed Mass Spectrometric Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

| [M - 29]+ | •C2H5 | [M - CH2CH3]+ |

| [M - 31]+ | •NHNH2 | [M - NHNH2]+ |

| [M - 43]+ | •CONHNH | [M - CONHNH]+ |

| [M - 27]+ | HCN | [M - HCN]+ (from quinoline ring) |

It is important to note that this is a proposed fragmentation pattern based on the general principles of mass spectrometry and the known behavior of related compounds. Experimental verification would be necessary to confirm these pathways and the relative intensities of the fragment ions.

X-ray Diffraction Analysis for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported in the reviewed literature, the crystal structure of a closely related compound, ethyl 2-chloro-6-methylquinoline-3-carboxylate, provides valuable insights into the likely solid-state conformation of the quinoline core and its substituents. researchgate.net It is important to emphasize that the following data pertains to this related compound and serves as an illustrative example.

The crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed a triclinic crystal system with the space group P-1. researchgate.net The quinoline ring system is essentially planar, and the crystal packing is influenced by intermolecular interactions, including π-π stacking. researchgate.net

The detailed crystallographic data for ethyl 2-chloro-6-methylquinoline-3-carboxylate is presented in the table below.

Interactive Data Table: Crystallographic Data for Ethyl 2-chloro-6-methylquinoline-3-carboxylate researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0391 (5) |

| b (Å) | 7.2986 (6) |

| c (Å) | 13.4323 (12) |

| α (˚) | 98.238 (6) |

| β (˚) | 90.123 (5) |

| γ (˚) | 96.429 (6) |

| Volume (ų) | 582.16 (9) |

| Z | 2 |

Computational and Theoretical Investigations of 6 Ethylquinoline 3 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of 6-Ethylquinoline-3-carbohydrazide's molecular and electronic structure.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) calculations, often utilizing the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine the optimized molecular geometry of this compound and its derivatives. bhu.ac.innih.gov These studies involve a comprehensive analysis of bond lengths and bond angles to understand the molecule's three-dimensional architecture. bhu.ac.in For instance, in related structures, the lengths of specific bonds like the carbonyl (C=O) and olefinic (C=C) bonds are precisely calculated. bhu.ac.in The optimization process ensures that the calculated structure corresponds to a real minimum on the potential energy surface, confirming its dynamic stability. researchgate.net The resulting optimized geometry serves as the foundation for subsequent computational analyses. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. wikipedia.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and is associated with a greater potential for intramolecular charge transfer. researchgate.netrsc.org

In the context of quinoline (B57606) derivatives, DFT and time-dependent DFT (TD-DFT) methods are used to calculate the energies of the HOMO and LUMO. bhu.ac.innih.gov For example, studies on related quinoline-carbazole compounds have shown that modifying the molecular structure can lead to a smaller energy gap and a redshift in the absorption spectra, indicating enhanced nonlinear optical (NLO) properties. nih.govmdpi.com The distribution of the HOMO and LUMO across the molecule can also be visualized to identify the regions most involved in electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying its reactive sites. bhu.ac.inresearchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.net Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic reactions. researchgate.netresearchgate.net

MEP analysis of quinoline derivatives and related compounds helps in understanding hydrogen bonding interactions and predicting the molecule's reactivity. bhu.ac.inresearchgate.net For instance, the positive potential is often located around hydrogen atoms. bhu.ac.in This visual representation of charge distribution is crucial for comprehending the molecule's interactions with other chemical species. scispace.comwolfram.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including charge transfer and stabilizing interactions. researchgate.netbohrium.com This method examines the delocalization of electron density between occupied and unoccupied orbitals, which is a key factor in understanding molecular stability. nih.gov In studies of quinoline-carbazole systems, NBO analysis has revealed that extended hyperconjugation contributes to the stabilization of the molecules and enhances their nonlinear optical (NLO) response. nih.govmdpi.com By quantifying the interactions between donor and acceptor orbitals, NBO analysis provides a deeper understanding of the electronic delocalization within the molecule.

Non-Linear Optical (NLO) Properties Prediction

The prediction of Non-Linear Optical (NLO) properties is a significant area of research for quinoline derivatives due to their potential applications in optoelectronics and photonic devices. mdpi.combohrium.com Computational methods, particularly DFT, are used to calculate the linear polarizability (α) and the first hyperpolarizability (β), which are key indicators of a molecule's NLO response. mdpi.comrsc.org

Studies on related quinoline compounds have demonstrated that strategic molecular design, such as creating donor-acceptor-donor-π-acceptor (D–A–D–π–A) configurations, can lead to significantly enhanced NLO properties. nih.govmdpi.com A smaller HOMO-LUMO gap is often correlated with a larger hyperpolarizability. mdpi.com The calculated NLO properties of these compounds suggest their potential as active materials in advanced optical technologies. nih.govmdpi.com

Vibrational Frequency Calculations and Assignment

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule and to assign the observed vibrational modes to specific molecular motions. researchgate.netresearchgate.net These calculations are typically carried out using DFT methods, such as B3LYP, in conjunction with a suitable basis set. researchgate.net The calculated harmonic frequencies are often scaled to improve agreement with experimental data. researchgate.net

The assignment of vibrational modes is facilitated by visualizing the atomic displacements for each frequency. researchgate.net This analysis provides a detailed understanding of the molecule's vibrational dynamics. For related carbohydrazide (B1668358) structures, vibrational analysis has been used to confirm the molecular structure and to study the effects of intermolecular interactions. researchgate.net

Conformational Analysis and Tautomerism Studies

The conformational flexibility and the potential for tautomerism are key determinants of the chemical reactivity and biological activity of this compound. The presence of rotatable bonds and proton-donating and -accepting groups allows for the existence of multiple conformers and tautomers.

Conformational analysis of quinoline-3-carbohydrazide (B3054276) derivatives is typically performed using Density Functional Theory (DFT) calculations. These studies have revealed that the planarity of the quinoline ring system is a dominant structural feature. The primary conformational freedom arises from the rotation around the C3-C(O) and C(O)-NH bonds of the carbohydrazide side chain.

For the parent quinoline-3-carbohydrazide, computational studies suggest that the most stable conformer is one where the carbohydrazide side chain is nearly coplanar with the quinoline ring. This planarity is often stabilized by an intramolecular hydrogen bond between the amide proton and the nitrogen atom of the quinoline ring. The introduction of a 6-ethyl group is not expected to significantly alter the preferred conformation of the side chain, as it is located on the benzo part of the quinoline ring system, away from the site of major steric interactions. However, the ethyl group itself has rotational freedom, which can lead to a set of closely related, low-energy conformers.

Tautomerism is another critical aspect of the molecular structure of this compound. The carbohydrazide moiety can exist in two tautomeric forms: the amide form and the imidol form. Theoretical calculations on related systems have shown that the amide form is generally more stable. rsc.org For instance, DFT studies on similar hydrazone derivatives of quinoxalin-2(1H)-ones indicate that the oxo (amide) tautomers are dominant in both the solid state and in polar solvents like DMF. rsc.org

Furthermore, the quinoline ring itself can participate in tautomerism, particularly if a hydroxyl group is present. In the case of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives, keto-enol tautomerism is a significant consideration. nih.gov For this compound, which lacks a hydroxyl group, the primary tautomerism is the amide-imidol equilibrium in the side chain. The relative energies of these tautomers can be calculated using DFT methods, with the amide form consistently predicted to be the more stable species. nih.gov

Table 1: Calculated Geometric Parameters for a Representative Quinoline-3-carbohydrazide Conformer Note: Data is based on DFT calculations of closely related quinoline hydrazone derivatives, as specific data for this compound is not available in the literature.

| Parameter | Bond/Angle | Value |

| Bond Length | C3-C(O) | ~1.49 Å |

| C(O)-N | ~1.35 Å | |

| N-NH2 | ~1.40 Å | |

| Bond Angle | C2-C3-C(O) | ~119° |

| C3-C(O)-N | ~117° | |

| Dihedral Angle | C4-C3-C(O)-N | ~180° |

Molecular Dynamics Simulations

While DFT calculations provide valuable insights into the static properties of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations are particularly useful for understanding how a molecule like this compound might interact with its environment, such as a solvent or a biological receptor.

For quinoline derivatives, MD simulations have been employed to investigate their binding stability with various protein targets. nih.govtandfonline.com For instance, studies on quinoline-imidazole hybrids as potential inhibitors of Mycobacterium tuberculosis have used MD simulations to assess the stability of the ligand-protein complex. tandfonline.com Similarly, MD simulations of other quinoline derivatives have been used to analyze conformational stability, residue flexibility, and binding free energies with target enzymes. nih.govresearchgate.net

In the context of this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent (e.g., water) and simulating its movements over a period of nanoseconds. The trajectory from the simulation can be analyzed to understand the flexibility of the ethyl group and the carbohydrazide side chain, as well as the stability of any intramolecular hydrogen bonds.

If this compound were to be studied as a potential drug candidate, MD simulations would be a crucial step in the computational pipeline. After an initial docking study to predict the binding mode of the molecule to its target protein, an MD simulation of the protein-ligand complex would be performed. The results of such a simulation would provide information on the stability of the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to the binding affinity. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is a common metric used to assess the stability of the complex.

Although specific MD simulation data for this compound is not currently available in the public domain, the well-established application of this technique to a wide range of quinoline derivatives suggests that it would be a highly informative approach for elucidating the dynamic properties and potential biological interactions of this compound. nih.gov

Chemical Reactivity and Derivatization Studies of 6 Ethylquinoline 3 Carbohydrazide

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The carbohydrazide (B1668358) functional group in 6-Ethylquinoline-3-carbohydrazide serves as a potent nucleophile, readily undergoing condensation reactions with various aldehydes and ketones to form Schiff bases, also known as hydrazones. ajgreenchem.com This reaction is a cornerstone in the derivatization of this compound, providing a straightforward method for introducing a wide array of substituents.

The reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to yield the corresponding N-substituted hydrazone. The general reaction scheme is depicted below:

General Reaction Scheme:

Where R represents an aryl or alkyl group.

These condensation reactions are often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their diverse biological activities.

A series of Schiff bases have been synthesized through the condensation of quinoline-3-carbohydrazide (B3054276) with various aromatic aldehydes. ajgreenchem.com These reactions highlight the utility of this synthetic route in generating a library of derivatives with diverse electronic and steric properties, which are crucial for structure-activity relationship studies.

Table 1: Examples of Schiff Bases Derived from Quinoline-3-carbohydrazide

| Aldehyde Reactant | Resulting Schiff Base | Reference |

| 2-Nitrobenzaldehyde | (E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide | ajgreenchem.com |

| 2-Chlorobenzaldehyde | (E)-N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide | ajgreenchem.com |

| 2,4-Dihydroxybenzaldehyde | (E)-N'-(2,4-dihydroxybenzylidene)quinoline-3-carbohydrazide | ajgreenchem.com |

Cyclization Reactions to Form Fused Heterocycles

The carbohydrazide moiety of this compound is a versatile precursor for the synthesis of various fused heterocyclic rings. Through intramolecular or intermolecular cyclization reactions, a range of five- and six-membered heterocycles can be constructed, leading to novel compounds with unique chemical and physical properties.

Synthesis of Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives from carbohydrazides is a well-established synthetic route. libretexts.orgresearchgate.netmdpi.com One common method involves the cyclization of a carbohydrazide with ammonium acetate and an aryl aldehyde in an acidic medium, such as acetic acid. libretexts.org This reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the stable 1,2,4-triazole ring.

Another approach to triazole synthesis involves the reaction of a carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbazate intermediate. This intermediate can then be treated with hydrazine (B178648) hydrate (B1144303) to cyclize into a 4-amino-1,2,4-triazole-3-thiol derivative. nih.govnih.gov

The general synthetic strategies for forming triazole rings from carbohydrazide precursors are applicable to this compound, offering pathways to novel quinoline-fused triazole derivatives. These compounds are of significant interest due to the established biological activities of both the quinoline (B57606) and triazole scaffolds. researchgate.netorganic-chemistry.orgnih.gov

Synthesis of Thiadiazole Derivatives

Thiadiazole derivatives can be synthesized from this compound through multi-step reaction sequences. A common precursor for 1,3,4-thiadiazoles is a thiosemicarbazide (B42300), which can be prepared from the corresponding carbohydrazide. The reaction of this compound with a source of thiocarbonyl, such as thiophosgene or by reaction with an isothiocyanate, would yield the corresponding thiosemicarbazide.

Subsequent cyclization of the thiosemicarbazide intermediate can be achieved using various reagents. For instance, acid-catalyzed cyclization or oxidative cyclization can lead to the formation of the 1,3,4-thiadiazole ring. libretexts.org Another method involves the reaction of a thiosemicarbazide with a one-carbon synthon, such as formic acid or orthoesters.

Furthermore, quinoline-containing thiadiazole derivatives have been synthesized by reacting 2-chloro-3-formylquinolines with 1-(5-substituted-phenyl-1,3,4-thiadiazol-2-yl) thioureas. nih.govuleth.ca This highlights the potential for incorporating the 6-ethylquinoline (B35026) moiety into thiadiazole-containing structures.

Formation of Other Heterocyclic Rings

The versatile reactivity of the carbohydrazide group allows for the synthesis of a variety of other heterocyclic rings beyond triazoles and thiadiazoles.

Oxadiazole Derivatives: 1,3,4-Oxadiazoles can be synthesized from carbohydrazides through cyclodehydration reactions. This is often achieved by reacting the carbohydrazide with a dehydrating agent, such as phosphorus oxychloride, or by reacting it with a carboxylic acid or its derivative, followed by cyclization. For instance, refluxing a carbohydrazide with a carboxylic acid in the presence of a dehydrating agent can yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole.

Pyrazole Derivatives: While not a direct cyclization of the carbohydrazide itself, the hydrazide moiety can be a key component in the construction of pyrazole rings. Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The carbohydrazide can be a source of the hydrazine functionality, or it can be modified to participate in such cyclization reactions. For example, condensation of a β-keto ester with a hydrazine, which can be derived from the carbohydrazide, is a common route to pyrazolones.

Nucleophilic Substitution Reactions

The this compound molecule possesses nucleophilic centers that can participate in substitution reactions. The terminal nitrogen atom of the hydrazide group is nucleophilic and can react with various electrophiles.

Acylation is a common nucleophilic substitution reaction for carbohydrazides. The terminal amino group can attack acylating agents such as acid chlorides or anhydrides to form N-acylhydrazide derivatives. This reaction provides a means to introduce additional functional groups onto the carbohydrazide moiety.

While direct nucleophilic substitution on the quinoline ring by the carbohydrazide group is not a typical reaction pathway, the carbohydrazide moiety can be transformed into other functional groups that may then participate in nucleophilic substitution reactions on the quinoline core, particularly if activating groups are present on the ring. The reactivity of the quinoline ring itself towards nucleophiles is generally low unless activated by electron-withdrawing groups or under harsh reaction conditions.

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

The quinoline ring system is an aromatic heterocycle and can undergo electrophilic aromatic substitution (SEAr) reactions. The reaction conditions and the position of substitution are influenced by the electronic nature of the quinoline ring and any existing substituents. The pyridine (B92270) ring of quinoline is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than the benzene (B151609) ring.

Therefore, electrophilic substitution on the quinoline core of this compound is expected to occur preferentially on the benzene ring (the carbocyclic ring). The directing effects of the existing substituents, namely the ethyl group at position 6 and the carbohydrazide group at position 3, will influence the regioselectivity of the substitution.

Functional Group Transformations of the Hydrazide Moiety

The hydrazide moiety of this compound is a versatile functional group that can undergo a variety of transformations to yield a wide range of derivatives. These reactions primarily involve the nucleophilic amino group and the adjacent carbonyl functionality, which can react with various electrophiles to form new carbon-nitrogen and carbon-sulfur bonds, as well as participate in cyclization reactions to generate heterocyclic systems.

One of the most fundamental reactions of the hydrazide group is its condensation with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. mdpi.comnih.gov This reaction typically proceeds by nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding N-substituted imine. mdpi.com The reaction is often catalyzed by a small amount of acid. nih.gov

The general reaction for the formation of a hydrazone from this compound is depicted below:

This compound + Aldehyde/Ketone → 6-Ethylquinoline-3-carbonyl hydrazone + Water

A variety of aromatic and heterocyclic aldehydes have been successfully condensed with quinoline-3-carbohydrazide to afford the corresponding hydrazones. mdpi.comresearchgate.net These reactions are typically carried out in a suitable solvent such as ethanol or methanol (B129727), often with gentle heating. mdpi.comnih.gov

Table 1: Examples of Hydrazone Derivatives Synthesized from Quinoline-3-carbohydrazide

| Aldehyde Reactant | Resulting Hydrazone Derivative | Reference |

|---|---|---|

| 2-Nitrobenzaldehyde | (E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide | researchgate.net |

| 2-Chlorobenzaldehyde | (E)-N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide | researchgate.net |

This table presents data for the parent quinoline-3-carbohydrazide, which is expected to be representative of the reactivity of this compound.

The hydrazide moiety readily reacts with isothiocyanates to form N,N'-disubstituted thiosemicarbazides. nih.govnih.gov This reaction involves the nucleophilic addition of the hydrazide's terminal nitrogen to the electrophilic carbon of the isothiocyanate. The resulting thiosemicarbazides are valuable intermediates for the synthesis of various heterocyclic compounds. chemmethod.comscribd.com

The general reaction is as follows:

This compound + Isothiocyanate → 1-(6-Ethylquinoline-3-carbonyl)-4-substituted-thiosemicarbazide

Similarly, reaction with isocyanates would yield the corresponding semicarbazide derivatives. These reactions are typically carried out in a polar solvent like ethanol or methanol. nih.govnih.gov

Table 2: Representative Thiosemicarbazide Derivatives from Carbohydrazides

| Isothiocyanate Reactant | Resulting Thiosemicarbazide Derivative | Reference |

|---|---|---|

| Phenyl isothiocyanate | 1-(Quinoline-3-carbonyl)-4-phenylthiosemicarbazide | Inferred from nih.govnih.gov |

This table provides expected products based on the known reactivity of carbohydrazides with isothiocyanates.

The derivatives obtained from the functional group transformations of the hydrazide moiety, particularly hydrazones and thiosemicarbazides, are excellent precursors for the synthesis of various five- and six-membered heterocyclic rings. chemmethod.comsapub.orgnih.gov These cyclization reactions often lead to the formation of biologically important scaffolds such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and pyrazoles. scribd.com

Formation of 1,2,4-Triazoles: Thiosemicarbazides derived from this compound can undergo intramolecular cyclization under basic conditions to yield 1,2,4-triazole-3-thiones. cbijournal.com Alternatively, reaction of the carbohydrazide with carbon disulfide in the presence of a base, followed by treatment with an alkyl halide and subsequent cyclization with an amine, can also lead to substituted 1,2,4-triazoles.

Formation of 1,3,4-Thiadiazoles: Treatment of thiosemicarbazides with a dehydrating agent, such as concentrated sulfuric acid or acetic anhydride, can induce cyclization to form 2-amino-1,3,4-thiadiazole derivatives. chemmethod.com Another route involves the reaction of the carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which can then be cyclized. chemmethod.com

Formation of Pyrazoles: The reaction of hydrazones with reagents containing an activated methylene (B1212753) group, such as ethyl acetoacetate (B1235776), can lead to the formation of pyrazole derivatives. scribd.com

Table 3: Potential Heterocyclic Derivatives from this compound

| Precursor Derivative | Reaction Condition | Resulting Heterocycle | Reference |

|---|---|---|---|

| 1-(6-Ethylquinoline-3-carbonyl)-4-aryl-thiosemicarbazide | Base-catalyzed cyclization | 5-(6-Ethylquinolin-3-yl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Inferred from cbijournal.com |

| 1-(6-Ethylquinoline-3-carbonyl)-4-aryl-thiosemicarbazide | Acid-catalyzed cyclization/dehydration | N-Aryl-5-(6-ethylquinolin-3-yl)-1,3,4-thiadiazol-2-amine | Inferred from chemmethod.com |

This table outlines the expected heterocyclic products based on established cyclization reactions of carbohydrazide derivatives.

Coordination Chemistry of 6 Ethylquinoline 3 Carbohydrazide As a Ligand

Synthesis of Metal Complexes with 6-Ethylquinoline-3-carbohydrazide and its Derivatives

The synthesis of metal complexes with derivatives of quinoline-3-carbohydrazide (B3054276), such as Schiff base ligands, is typically achieved through a direct reaction between the ligand and a metal salt in a suitable solvent. nih.gov A common procedure involves preparing ethanolic solutions of the Schiff base ligand and the corresponding metal chloride (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CrCl₃·6H₂O, and FeCl₃·6H₂O). mdpi.com

The reaction is generally carried out by refluxing a mixture of the ligand and the metal salt, often in a 2:1 molar ratio, for several hours. mdpi.com The resulting mixture is then concentrated by evaporation, leading to the precipitation of the metal complex. The solid product is collected by filtration, washed with ethanol (B145695) to remove any unreacted starting materials, and subsequently dried under vacuum. mdpi.com This straightforward method has been successfully employed for the synthesis of a range of Cu(II), Co(II), Ni(II), Cd(II), Cr(III), and Fe(III) complexes. mdpi.commdpi.com

**6.2. Characterization of Coordination Compounds

Spectroscopic methods are fundamental in determining the structure of these coordination compounds.

Infrared (IR) Spectroscopy: FTIR spectroscopy is crucial for identifying the ligand's binding sites to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed. For Schiff base derivatives of quinoline-3-carbohydrazide, the disappearance of the amine ν(NH₂) band and the appearance of a new band for the azomethine group (-HC=N-) confirms the formation of the Schiff base. mdpi.com Coordination to a metal ion is typically confirmed by shifts in the stretching frequencies of the azomethine ν(C=N) and carbonyl ν(C=O) groups, indicating their involvement in binding. mdpi.com For instance, in complexes of (E)-N'-(2-nitrobenzylidene) quinoline-3-carbohydrazide (NQ) and (E)-N'-(2-chlorobenzylidene) quinoline-3-carbohydrazide (CQ), coordination occurs via the azomethine nitrogen and carbonyl oxygen. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra of the free ligands show characteristic signals for the N-H and azomethine (-HC=N-) protons. mdpi.com For diamagnetic complexes, such as those with Cd(II), the spectra remain well-resolved, although shifts in proton signals, particularly the azomethine proton, indicate coordination. mdpi.com However, for complexes with paramagnetic metal ions like Cu(II), Fe(III), and Co(II), the ¹H-NMR spectra often exhibit significant broadening and noise, which can make detailed interpretation challenging. mdpi.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show absorption bands corresponding to π–π* and n–π* transitions within the ligand, as well as charge transfer bands. nih.gov The position and intensity of these bands can shift upon coordination, and the appearance of d-d transition bands for transition metal complexes can help in assigning the coordination geometry. aristonpubs.com

Elemental analysis is employed to determine the empirical formula of the metal complexes and, consequently, their stoichiometry. For many complexes derived from quinoline-3-carbohydrazide Schiff bases, elemental analysis data suggest the formation of complexes with a general formula of [ML₂Cl(OH)] or [ML₂Cl₂(OH)], where L represents the Schiff base ligand. mdpi.com

Molar conductance measurements in solvents like DMSO are used to determine the electrolytic nature of the complexes. Low molar conductance values, typically in the range of 6-14 Ω⁻¹ cm² mol⁻¹, indicate that the complexes are non-electrolytic, meaning the anions (e.g., chloride) are coordinated to the metal center rather than existing as free ions in solution. derpharmachemica.com

Table 1: Physical Properties and Elemental Analysis Data for Selected Metal Complexes of Quinoline-3-Carbohydrazide Derivatives

| Complex | Yield (%) | Color | Melting Point (°C) | Proposed Formula |

|---|---|---|---|---|

| Cu-NQ | 67 | Green | 220–222 | CuL₂Cl(OH)·H₂O |

| Cr-NQ | 68 | Green | 283–285 (dec) | CrL₂Cl₂(OH)·H₂O |

| Cu-CQ | 58 | Green | 233–235 | CuL₂Cl(OH)·H₂O |

| Cd-CQ | 70 | Yellow | >300 | CdL₃(OH)₂·H₂O |

| Fe-HQ | 65 | Brown | >300 | FeL₂Cl₂(OH)·H₂O |

| Co-HQ | 69 | Reddish-brown | >300 | CoL₂Cl(OH)·H₂O |

L represents the respective Schiff base ligand: NQ = (E)-N'-(2-nitrobenzylidene) quinoline-3-carbohydrazide, CQ = (E)-N'-(2-chlorobenzylidene) quinoline-3-carbohydrazide, HQ = (E)-N'-(2,4-dihydroxybenzylidene) quinoline-3-carbohydrazide. Data sourced from mdpi.com.

Powder X-ray diffraction (PXRD) is a valuable technique for confirming the formation of new coordination compounds and assessing their crystallinity, especially when single crystals are difficult to obtain. nih.govrsc.org The PXRD pattern of a synthesized metal complex is compared to that of the free ligand. A difference in the patterns, including the appearance of new peaks and shifts in peak positions (2θ values), indicates the formation of a new crystalline phase corresponding to the metal complex. nih.gov The sharp and well-defined peaks in the diffractograms signify the crystalline nature of the compounds. spuvvn.edu Furthermore, the average crystallite size of the complexes can be estimated from the PXRD data using the Scherrer equation. nih.gov

Ligand Binding Modes and Coordination Geometries

The coordination behavior of this compound and its derivatives is dictated by the presence of multiple donor atoms, including the quinoline (B57606) nitrogen, carbonyl oxygen, and azomethine nitrogen in Schiff base derivatives. mdpi.com

Ligand Binding Modes: Spectroscopic evidence, particularly from IR studies, suggests that Schiff base derivatives of quinoline-3-carbohydrazide typically act as bidentate ligands. They coordinate to metal ions through the azomethine nitrogen and the carbonyl oxygen. mdpi.com In cases where the aldehyde precursor contains a phenolic group, coordination may occur through the azomethine nitrogen and the phenolic oxygen instead. mdpi.com The quinoline nitrogen appears to be a weaker coordinating site in these systems. mdpi.com

Coordination Geometries: Based on magnetic susceptibility measurements and electronic spectral data, octahedral geometries are commonly proposed for many transition metal complexes of these ligands. mdpi.com For example, magnetic moment values for Ni(II) complexes (around 2.95-3.51 B.M.) are consistent with those expected for octahedral geometry. mdpi.com Similarly, Fe(III) and Cr(III) complexes also exhibit magnetic moments that support high-spin octahedral configurations. mdpi.com For some larger ions like Cd(II), a higher coordination number leading to structures such as [CdL₃(OH)₂] has been proposed. mdpi.com The geometry around the central metal ion is ultimately determined by the coordination number and the nature of the metal. libretexts.org

Table 2: Magnetic Susceptibility Data for Metal Complexes of Quinoline-3-Carbohydrazide Derivatives

| Complex | Magnetic Moment (B.M.) | Proposed Geometry |

|---|---|---|

| Cu-NQ | 1.80 | Octahedral |

| Cr-NQ | 3.85 | Octahedral |

| Fe-CQ | 5.85 | Octahedral |

| Co-CQ | 4.85 | Octahedral |

| Ni-HQ | 2.95 | Octahedral |

Data sourced from mdpi.com.

Influence of Coordination on Electronic and Photophysical Properties

The coordination of a ligand like this compound to a metal center significantly alters its electronic structure, which in turn influences its photophysical properties. The interaction between the metal d-orbitals and the ligand's molecular orbitals leads to new electronic states.

This change is evident in the UV-Vis absorption spectra, where shifts in the ligand-centered π–π* and n–π* transitions are observed, and new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands may appear. nih.gov These alterations can have a profound impact on the luminescent properties of the molecule. While many organic ligands may not be highly emissive on their own, coordination to certain metal ions can enhance fluorescence or induce phosphorescence. researchgate.net Metal complexes based on quinoline derivatives, such as 8-hydroxyquinolate metal complexes, have been investigated for their promising photophysical properties and potential use as emitting materials in organic light-emitting diodes (OLEDs). rsc.orgbohrium.com The tuning of these properties can be achieved by modifying the substituents on the quinoline ring and by varying the central metal ion, which affects factors like spin-orbit coupling and the energies of the excited states. rsc.org

Mechanistic Aspects of Molecular Interactions with Biological Systems in Vitro and in Silico Investigations

Molecular Docking Simulations with Defined Biological Macromolecules (e.g., Protein Receptors, Enzymes, DNA)

Molecular docking simulations have been instrumental in elucidating the potential biological targets of quinoline-3-carbohydrazide (B3054276) derivatives. These computational studies predict the binding affinity and orientation of these molecules within the active sites of various proteins and enzymes, guiding further experimental validation.

One area of investigation has been their potential as antihyperglycemic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in insulin (B600854) signaling pathways. researchgate.net Molecular modeling studies have identified the binding modes for a series of quinoline-3-carbohydrazides with the PTP1B enzyme. researchgate.net These simulations indicate that the potency of these inhibitors is governed by hydrogen bonding interactions with key amino acid residues such as Arg24, Asp48, Glu115, Lys116, Lys120, Cys215, Ser216, and Ala217 within the enzyme's active site. researchgate.net The quinoline (B57606) ring itself is crucial, with the ring nitrogen thought to be important for selectivity at the active binding site. researchgate.net

In the context of antimicrobial drug discovery, derivatives of quinoline-3-carbohydrazide have been docked against the enoyl-acyl carrier protein (ACP) reductase of Mycobacterium tuberculosis. This enzyme is a critical component of the bacterial fatty acid synthesis pathway. While specific data for the 6-ethyl derivative is unavailable, studies on related compounds provide a model for potential interactions. researchgate.net

Furthermore, in silico studies have explored quinoline derivatives as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov These studies suggest that the quinoline scaffold can establish strong interactions within the binding pocket of the Mpro, particularly with the Cys-His catalytic dyad (Cys145 and His41). nih.gov

In Vitro Studies of Molecular Binding to Biomacromolecules

While specific in vitro binding studies for 6-Ethylquinoline-3-carbohydrazide are not documented in the available literature, research on related quinoline-based (thio)carbohydrazones provides a framework for understanding their potential interactions. These studies often investigate the compounds' ability to interact with biological targets, which can be inferred from their observed biological effects.

For instance, studies on quinoline-based thiocarbohydrazones have demonstrated their ability to induce apoptosis in cancer cell lines. researchgate.net This biological outcome implies interaction with and modulation of specific cellular macromolecules involved in programmed cell death pathways. researchgate.net The comparative activity between different derivatives in these assays points towards the importance of the molecular structure in binding affinity and subsequent biological response.

Enzyme Inhibition Mechanism Investigations in Cell-Free Systems

The inhibitory potential of quinoline-3-carbohydrazide derivatives has been assessed against several enzymes in cell-free systems, providing direct evidence of their molecular interactions.

Research into their potential as anticancer agents has involved screening against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.gov EGFR-TK is a crucial enzyme in cell proliferation and signaling pathways, and its inhibition is a key strategy in cancer therapy. nih.gov Hybrids of quinoline-4-carbohydrazide (B1304848) have been synthesized and evaluated for their EGFR-TK inhibitory activity, demonstrating that the quinoline moiety can serve as a scaffold for potent enzyme inhibitors. nih.gov

In the field of diabetes research, the inhibition of PTP1B by quinoline-3-carbohydrazide derivatives has been a subject of study. researchgate.net The mechanism is believed to involve the binding of the carbohydrazide (B1668358) moiety and the quinoline core to the catalytic site of the enzyme, thereby blocking its dephosphorylating activity. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-Activity Relationship (SAR) studies are crucial for optimizing the design of more potent and selective drug candidates. For the quinoline-3-carbohydrazide class, SAR studies have been primarily driven by comparing the biological activities of a series of synthesized derivatives.

In the development of antioxidant agents, a pharmacophore model was generated based on known antioxidants, which included features like an aromatic ring and hydrogen bond acceptors. nih.govresearchgate.net The synthesis and testing of various quinoline-3-carbohydrazide derivatives revealed that compounds fitting this model, particularly those possessing hydroxyl groups, exhibited better radical scavenging activity. nih.gov The absence of such groups, as might be inferred for a simple ethyl-substituted derivative, could potentially lead to lower antioxidant activity. nih.gov

When developed as potential anticancer agents targeting EGFR-TK, SAR studies of quinoline-4-carbohydrazide-acrylamide hybrids indicated that the nature and substitution pattern on the aryl-acrylamide portion significantly influenced their cytotoxic potential. nih.gov

Similarly, for antimicrobial applications, the synthesis of hybrid Schiff bases from quinoline-4-carbohydrazide showed that substitutions on the aromatic aldehyde component were critical for activity against various bacterial and fungal strains. tandfonline.com These findings underscore the modular nature of the quinoline-carbohydrazide scaffold, where modifications at different positions can be used to tune the biological activity profile.

Advanced Research Applications Non Biological, Non Clinical

Applications in Materials Science (e.g., Non-Linear Optical Materials)

The quest for novel materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has driven research into various organic compounds. Quinoline (B57606) derivatives, in particular, have been identified as promising candidates due to their extended π-conjugated systems, which are crucial for inducing large NLO responses. The electronic properties of these molecules, characterized by donor-π-acceptor (D-π-A) structures, can be fine-tuned by introducing different substituent groups.

While no direct studies on the NLO properties of 6-Ethylquinoline-3-carbohydrazide have been found, research on similar quinoline-based structures suggests its potential. The quinoline ring can act as an electron-accepting moiety. The ethyl group at the 6-position, being an electron-donating group, and the carbohydrazide (B1668358) group at the 3-position, with its potential for further modification, could contribute to creating a molecule with a significant intramolecular charge transfer character, a key requirement for second and third-order NLO activity.

Table 1: Potential Factors Influencing Non-Linear Optical Properties of Quinoline Derivatives

| Feature | Potential Contribution to NLO Properties |

| Quinoline Core | Provides a rigid, planar, and electron-deficient π-conjugated system. |

| Substituents | Electron-donating or -withdrawing groups can modulate the intramolecular charge transfer and enhance hyperpolarizability. |

| Molecular Symmetry | Non-centrosymmetric structures are essential for second-order NLO effects. |

| Intermolecular Interactions | Hydrogen bonding and π-π stacking in the solid state can influence the bulk NLO response. |

Further research involving computational modeling and experimental techniques like the Z-scan method would be necessary to determine the third-order nonlinear optical susceptibility (χ(3)) of this compound and evaluate its potential for applications in optical switching and data storage.

Use as Intermediate in Organic Synthesis Beyond Direct Derivatization

The carbohydrazide functional group is a versatile building block in organic synthesis, enabling the construction of a wide array of heterocyclic compounds. Beyond simple derivatization of the hydrazide moiety, this compound can serve as a key intermediate for the synthesis of more complex, polycyclic systems with potential applications in materials science and other non-biological fields.

For instance, the reaction of quinoline-6-carbohydrazide (B1297473) with reagents like phenyl isothiocyanate can lead to the formation of thiosemicarbazide (B42300) derivatives. These can then be cyclized under acidic or basic conditions to yield quinolyl-substituted triazoles and thiadiazoles. researchgate.net Similarly, reactions with carbon disulfide can produce oxadiazole derivatives. researchgate.net These resulting heterocyclic systems often possess unique photophysical or electronic properties, making them interesting targets for materials science research.

Table 2: Examples of Heterocyclic Systems Potentially Synthesized from Quinoline-3-carbohydrazide (B3054276) Intermediates

| Reagent | Resulting Heterocycle | Potential Application Area (Non-Biological) |

| Isothiocyanates | Triazoles, Thiadiazoles | Organic electronics, coordination chemistry |

| Carbon Disulfide | Oxadiazoles | Scintillators, organic light-emitting diodes (OLEDs) |

| Diketones | Pyrazoles | Ligands for catalysis, fluorescent probes |

| Aldehydes/Ketones | Hydrazones | Precursors for further cyclization, analytical reagents |

The ethyl group at the 6-position of the quinoline ring in this compound can influence the solubility and electronic properties of these resulting complex molecules, potentially offering advantages in the design of new functional materials.

Potential in Sensing and Chemo-sensing Systems

The development of selective and sensitive chemosensors for the detection of ions and neutral molecules is a critical area of research with applications in environmental monitoring and industrial process control. Quinoline derivatives have emerged as promising platforms for the design of fluorescent and colorimetric sensors due to their inherent photophysical properties and the ability of the quinoline nitrogen and other functionalities to act as binding sites. researchgate.net

While specific studies on this compound as a chemosensor are lacking, the general principles of sensor design suggest its potential. The carbohydrazide moiety can act as a receptor site for specific analytes, and its interaction can lead to a change in the photophysical properties of the quinoline fluorophore. For example, quinoline-based hydrazones have been shown to act as "turn-on" fluorescent sensors for metal ions like zinc. nih.gov The binding of the metal ion to the hydrazone can restrict C=N isomerization and enhance the fluorescence quantum yield.

Table 3: Key Components of a Potential this compound-Based Chemosensor

| Component | Function |

| Quinoline Moiety | Fluorophore (signaling unit) |

| Carbohydrazide Group | Receptor (binding site for analyte) |

| Ethyl Group | Modulates solubility and electronic properties |

| Analyte | The target ion or molecule to be detected |

The design of a specific chemosensor based on this compound would involve tailoring the receptor part to achieve high selectivity for a particular target analyte. The change in fluorescence or color upon binding would then serve as the detectable signal. Further derivatization of the carbohydrazide group could lead to sensors for a variety of metal ions or anions.

Future Research Directions and Perspectives for 6 Ethylquinoline 3 Carbohydrazide

Exploration of Novel Synthetic Pathways

The synthesis of 6-Ethylquinoline-3-carbohydrazide is anticipated to be achievable through multi-step reactions, starting from readily available precursors. A plausible and efficient synthetic route can be extrapolated from established methods for analogous quinoline (B57606) structures.

A key starting material would be 4-ethylaniline, which can undergo a condensation reaction with diethyl ethoxymethylenemalonate. This reaction would form the corresponding ethyl anilinomethylenemalonate derivative. Subsequent cyclization of this intermediate, typically achieved by heating in a high-boiling point solvent like diphenyl ether, would yield the core quinoline ring system, specifically ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate. ajgreenchem.com The final step in this proposed pathway involves the conversion of the ethyl ester to the desired carbohydrazide (B1668358). This is a standard transformation accomplished by refluxing the ester with hydrazine (B178648) monohydrate in a suitable solvent such as absolute ethanol (B145695). ajgreenchem.commdpi.com

Table 1: Proposed Synthetic Pathway for this compound

| Step | Reactants | Key Reaction Type | Product |

| 1 | 4-Ethylaniline, Diethyl ethoxymethylenemalonate | Condensation | Ethyl (E)-2-((4-ethylanilino)methylene)malonate |

| 2 | Ethyl (E)-2-((4-ethylanilino)methylene)malonate | Cyclization | Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate |

| 3 | Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate, Hydrazine hydrate (B1144303) | Hydrazinolysis | This compound |

Advanced Computational Modeling for Property Prediction

Computational modeling and simulation are indispensable tools in modern chemical research, offering insights into molecular properties and interactions, thereby guiding experimental work. For this compound, a variety of computational techniques can be employed to predict its physicochemical characteristics and potential biological activities.

Density Functional Theory (DFT) calculations can be utilized to determine the molecule's electronic structure, optimized geometry, and spectroscopic properties. This information is crucial for understanding its reactivity and for interpreting experimental data. Molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound with various biological targets. For instance, based on studies of similar quinoline derivatives, potential targets could include microbial enzymes or cancer-related proteins.

Pharmacophore modeling is another valuable computational approach. By identifying the key chemical features required for a specific biological activity, such as antioxidant or anticancer effects, new derivatives of this compound can be designed with enhanced potency. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be developed to correlate the structural features of a series of related compounds with their biological activities, enabling the prediction of the most promising candidates for synthesis and testing.

Design and Synthesis of New Functionalized Derivatives

The carbohydrazide functional group in this compound is a versatile handle for the synthesis of a wide array of new derivatives. The reactivity of the terminal -NH2 group allows for condensation reactions with various aldehydes and ketones to form hydrazones. This approach has been successfully used to generate libraries of quinoline-based hydrazones with diverse biological activities. researchgate.net

Future research in this area will likely focus on the rational design of new derivatives with specific therapeutic or material science applications in mind. For example, by incorporating different aromatic or heterocyclic aldehydes, the electronic and steric properties of the resulting hydrazones can be fine-tuned to optimize their interaction with a particular biological target.

Furthermore, the quinoline ring itself can be further functionalized. For instance, modifications at other positions of the quinoline nucleus could be explored to enhance the compound's properties. The development of synthetic methodologies that allow for the selective functionalization of the 6-ethylquinoline (B35026) core will be a key area of investigation.

Table 2: Potential Functionalized Derivatives of this compound

| Derivative Type | Synthetic Precursor | Potential Application Area |

| Hydrazones | Aromatic/Heterocyclic Aldehydes | Antimicrobial, Anticancer, Antioxidant |

| N-Acyl Derivatives | Acyl Chlorides/Anhydrides | Bioorthogonal Chemistry, Probe Development |

| Metal Complexes | Transition Metal Salts | Catalysis, Luminescent Materials |

Investigation of Emerging Applications in Specialized Chemical Fields

The unique structural features of this compound suggest its potential for a range of applications in specialized chemical fields beyond traditional medicinal chemistry.

One promising area is in the development of novel sensors. The quinoline moiety is known to exhibit fluorescence, and the carbohydrazide group can act as a binding site for specific analytes. By designing derivatives that show a change in their fluorescent properties upon binding to a target molecule or ion, new chemosensors could be developed for environmental monitoring or clinical diagnostics.

In the field of materials science, this compound and its derivatives could serve as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen and oxygen atoms in the molecule can coordinate with metal ions, leading to the formation of extended structures with interesting photoluminescent or catalytic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-substituted quinoline-3-carbohydrazide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation of quinoline-3-carbaldehyde derivatives with hydrazides in ethanol under acidic catalysis (e.g., HCl). Reaction progress is monitored via TLC, followed by neutralization with Na₂CO₃ and recrystallization for purification . For optimization, variables like reaction time (1–16 hours), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., Na₂CO₃ in DMF) should be systematically tested. Kinetic studies and DOE (Design of Experiments) can identify critical parameters .

Q. How is purity assessed during the synthesis of 6-ethylquinoline-3-carbohydrazide, and what analytical techniques are essential?

- Methodological Answer : Purity is validated using TLC (Rf comparison), melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, IR). Recrystallization in ethanol or DMF-water mixtures enhances purity. Advanced characterization may require HPLC-MS for trace impurities or X-ray crystallography for structural confirmation .

Q. What in vitro assays are suitable for initial screening of this compound’s bioactivity?

- Methodological Answer : Antimicrobial activity can be assessed using disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Cytotoxicity is evaluated via MTT assays on mammalian cell lines (e.g., HeLa) at 100 µM concentrations. Dose-response curves (IC₅₀ values) quantify potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced antiviral properties?

- Methodological Answer :

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the quinoline 6-position to enhance membrane permeability.

- Hydrazide Modifications : Replace the ethyl group with bulkier alkyl/aryl substituents to improve target binding.

- Data-Driven SAR : Compare bioactivity data (e.g., % inhibition at 100 µM) across derivatives (see Table 1).

Table 1 : Representative Bioactivity Data for Quinoline-3-carbohydrazide Derivatives

| Compound | Substituent | Antiviral Activity (% Inhibition) | Cytotoxicity (100 µM) |

|---|---|---|---|

| 6a | Benzoyl | 32% | Non-toxic |

| 16 | 4-NO₂ | 36.9% | Non-toxic |

| Ribavirin | – | 37.6% | – |

| Source: Adapted from |

Q. What computational strategies are effective in predicting the binding mode of this compound to viral integrase enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) using crystallographic data (e.g., PFV integrase PDB: 3L2T) can model interactions. Key steps:

Prepare the ligand (protonation states, energy minimization).

Define the active site (Mg²⁺ coordination residues).

Validate docking poses via MD simulations (GROMACS) and binding free energy calculations (MM-PBSA).

Results should highlight chelation of Mg²⁺ by carbonyl/hydroxyl groups, as seen in anti-HIV derivatives .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Experimental Reproducibility : Standardize assay protocols (e.g., cell line passage number, incubation time).

- Data Normalization : Use internal controls (e.g., ribavirin for antiviral assays) to calibrate results.

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituents with consistent activity).

Contradictions often arise from differences in microbial strains, solvent vehicles (DMSO vs. water), or assay sensitivity thresholds .

Methodological Considerations

Q. What strategies improve yield in the synthesis of this compound derivatives?

- Answer :

- Catalyst Screening : Test alternatives to HCl (e.g., p-TsOH, acetic acid) for faster reaction rates.

- Solvent Optimization : High-polarity solvents (DMF, DMSO) may enhance solubility of intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 16 hours) and improves yield by 10–15% .

Q. How can researchers validate the mechanism of action of this compound in antimicrobial assays?

- Answer :

- Enzyme Inhibition Assays : Test inhibition of DNA gyrase (for quinolone-like activity) or fungal ergosterol biosynthesis.

- Resistance Studies : Compare activity against wild-type vs. efflux pump-deficient bacterial strains.

- Transcriptomics : RNA-seq can identify differentially expressed genes in treated vs. untreated pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.